5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-aminophenol with glutaric anhydride under controlled conditions. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminophenol and the anhydride group of glutaric anhydride, followed by hydrolysis to yield the final product .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, thereby modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: Similar structure but with a shorter carbon chain.
2-Aminophenol derivatives: Compounds with similar functional groups but different carbon skeletons.
Uniqueness
5-[(2-Hydroxyphenyl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
5-(2-hydroxyanilino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVJMUZIPFQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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